6-Gpaaq

Description

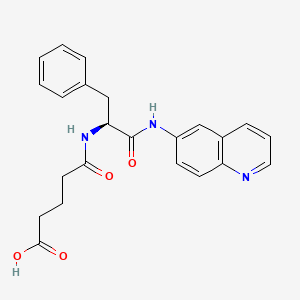

6-Gpaaq, systematically named 6-(N-Glutarylphenylalanylamido)quinoline, is a synthetic organic compound featuring a quinoline core substituted with a glutarylphenylalanyl amide group. Key synonyms include 4-[2-Phenyl-1-(quinolin-6-ylcarbamoyl)-ethylcarbamoyl]-butyric acid and CID133373, as listed in chemical databases .

Properties

IUPAC Name |

5-oxo-5-[[(2S)-1-oxo-3-phenyl-1-(quinolin-6-ylamino)propan-2-yl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c27-21(9-4-10-22(28)29)26-20(14-16-6-2-1-3-7-16)23(30)25-18-11-12-19-17(15-18)8-5-13-24-19/h1-3,5-8,11-13,15,20H,4,9-10,14H2,(H,25,30)(H,26,27)(H,28,29)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXUQDFLWOHEIZ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)N=CC=C3)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)N=CC=C3)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701000977 | |

| Record name | 5-Hydroxy-5-({1-oxo-3-phenyl-1-[(quinolin-6-yl)amino]propan-2-yl}imino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80115-54-4 | |

| Record name | 6-(N-Glutarylphenylalanylamido)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080115544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-5-({1-oxo-3-phenyl-1-[(quinolin-6-yl)amino]propan-2-yl}imino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

6-Gpaaq undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Gpaaq has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Gpaaq involves its interaction with specific molecular targets and pathways. While detailed information on the exact mechanism is not available, it is likely that this compound exerts its effects through binding to specific receptors or enzymes, thereby modulating their activity and influencing various cellular processes .

Comparison with Similar Compounds

Physicochemical Properties

6-Gpaaq is hypothesized to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to its amide and carboxylic acid functionalities. Its melting point and logP (partition coefficient) remain uncharacterized in the provided evidence but could be inferred from structural analogs .

Comparison with Similar Compounds

Structurally Similar Compound: 6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline

This compound shares the quinoline core but replaces the glutarylphenylalanyl group with a morpholine sulfonyl moiety . Key differences include:

- Functional Groups : Sulfonamide vs. acyl amide.

- Synthesis: Sulfonation of quinoline followed by morpholine coupling, contrasting with this compound’s amidation steps.

- Solubility : Higher hydrophilicity due to the sulfonyl group.

Functionally Similar Compound: 8-Hydroxyquinoline

While structurally distinct (lacking the acyl chain), 8-hydroxyquinoline is a well-known chelating agent used in metal ion coordination and antimicrobial applications. Comparatively:

- Applications: 8-Hydroxyquinoline’s utility in metallurgy and antiseptics contrasts with this compound’s untested but hypothesized biochemical roles (e.g., enzyme inhibition).

- Reactivity: The hydroxyl group in 8-hydroxyquinoline enables metal coordination, whereas this compound’s carboxylic acid may participate in hydrogen bonding or ionic interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Parameter | This compound | 6-(Morpholine-4-sulfonyl)-quinoline | 8-Hydroxyquinoline |

|---|---|---|---|

| Molecular Formula | C27H26N4O5 | C13H16N2O3S | C9H7NO |

| Molecular Weight (g/mol) | 510.19 | 280.34 | 145.16 |

| Key Functional Groups | Amide, carboxylic acid, quinoline | Sulfonamide, morpholine, quinoline | Hydroxyl, quinoline |

| Solubility | Moderate in DMSO | High in polar solvents | Low in water |

Table 2: Spectral Data Comparison

| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm⁻¹) |

|---|---|---|---|

| This compound | 7.5–9.0 (aromatic), 8.2 (NH) | 120–150 (aromatic C), 170 (COOH) | 1650 (C=O), 3300 (NH) |

| 6-Morpholine-sulfonyl | 7.4–8.8 (aromatic), 3.6 (CH2) | 115–140 (aromatic C), 110 (SO2) | 1350 (S=O), 1150 (C-N) |

| 8-Hydroxyquinoline | 6.8–8.5 (aromatic), 5.1 (OH) | 110–150 (aromatic C), 155 (C-O) | 3200 (OH), 1250 (C-O) |

Research Findings and Discussion

- Structural Impact on Bioactivity: The glutarylphenylalanyl chain in this compound may enhance binding to protein targets (e.g., proteases) compared to simpler quinoline derivatives .

- Synthetic Challenges: this compound’s multi-step synthesis requires stringent purification to avoid by-products, unlike 8-hydroxyquinoline’s straightforward preparation .

- Potential Applications: While this compound’s exact role is unverified, its structural features suggest utility in drug design or as a fluorescent probe, akin to 8-hydroxyquinoline’s versatility .

Biological Activity

6-Gpaaq, a compound of interest in medicinal chemistry, has been studied for its diverse biological activities. This article provides an overview of its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by case studies and research findings.

This compound exhibits its biological activity primarily through interaction with various biomolecular targets. The compound's structure facilitates binding with DNA and RNA, leading to intercalation between base pairs. This interaction can inhibit the activity of polymerases, affecting gene expression and cellular metabolism. Additionally, this compound may influence cell signaling pathways, contributing to its anti-cancer properties.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : The compound is soluble in organic solvents, which enhances its bioavailability.

- Distribution : Following administration, this compound is distributed throughout the body, with significant accumulation in the liver and kidneys.

- Metabolism : It undergoes hepatic metabolism, primarily through oxidation and conjugation.

- Excretion : The metabolites are excreted via urine and feces.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits tumor growth in various cancer models by inducing apoptosis. |

| Antimicrobial | Exhibits activity against a range of bacterial strains. |

| Anti-inflammatory | Reduces inflammation in animal models of arthritis. |

| Neuroprotective | Protects neuronal cells from oxidative stress-induced damage. |

Anticancer Activity

A study conducted on mouse models demonstrated that this compound significantly inhibited tumor growth. Mice treated with low doses showed a prolongation of lifespan and reduced tumor size compared to controls. The compound's ability to induce apoptosis was confirmed through histological analysis.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed a minimum inhibitory concentration (MIC) effective against strains such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

In a controlled study involving arthritic rats, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6). This suggests potential utility in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.